PACMA 31

Oral bioavailability In vivo efficacy Ovarian cancer xenograft

Researchers requiring sustained PDI inhibition for long-term in vivo studies face limited options-most PDI inhibitors are reversible and lack oral bioavailability. PACMA 31 addresses this gap with irreversible covalent active-site binding that persists post-washout, coupled with oral dosing capability. • Irreversible covalent PDI inhibition (IC50 = 10 μM); sustained target engagement after compound removal-not achievable with reversible agents (quercetin-3-rutinoside, bacitracin) • Orally bioavailable-65% ovarian tumor growth suppression at day 62 via oral gavage in OVCAR-8 xenograft models • Dual PDI/TrxR targeting enables simultaneous interrogation of two critical redox pathways • ≥98% HPLC purity; custom bulk synthesis available

Molecular Formula C21H22N2O6S
Molecular Weight 430.5 g/mol
CAS No. 1401089-31-3
Cat. No. B609821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePACMA 31
CAS1401089-31-3
SynonymsPACMA 31
Molecular FormulaC21H22N2O6S
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C(C1=CC=CS1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C#C
InChIInChI=1S/C21H22N2O6S/c1-5-18(24)23(15-10-9-14(27-3)12-16(15)28-4)20(17-8-7-11-30-17)21(26)22-13-19(25)29-6-2/h1,7-12,20H,6,13H2,2-4H3,(H,22,26)
InChIKeyAHOOZADJPNUFOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PACMA 31 (CAS 1401089-31-3): An Orally Bioavailable Irreversible PDI Inhibitor for Ovarian Cancer and Thrombosis Research


PACMA 31 (CAS 1401089-31-3) is a synthetic small molecule belonging to the propynoic acid carbamoyl methyl amide (PACMA) class of compounds [1]. It functions as a covalent, irreversible inhibitor of protein disulfide isomerase (PDI), a key endoplasmic reticulum chaperone that catalyzes disulfide bond formation, breakage, and rearrangement [1]. PACMA 31 forms a covalent bond with the active-site cysteine residues of PDI, thereby abrogating its enzymatic activity [2]. It has been characterized as orally bioavailable [3] and exhibits potent anti-tumor activity, particularly in ovarian cancer models, by suppressing tumor growth without causing toxicity to normal tissues [1]. Beyond its established PDI inhibitory role, PACMA 31 has been recently identified as a novel chemical scaffold for thioredoxin reductase (TrxR) inhibition, expanding its potential utility in redox biology and oncology research [4].

Why Generic Substitution of PACMA 31 with Other PDI Inhibitors Fails: Irreversible Covalent Binding and Oral Bioavailability as Key Differentiators


Substitution of PACMA 31 with alternative PDI inhibitors is not scientifically equivalent due to its distinct mechanism of action (irreversible covalent binding) and superior pharmacokinetic properties (oral bioavailability). Unlike reversible inhibitors such as quercetin-3-rutinoside or bacitracin, which require continuous target engagement, PACMA 31's covalent modification of active-site cysteines ensures sustained PDI inhibition, even after compound washout [1]. Furthermore, its oral bioavailability enables per os administration in animal models, achieving significant tumor growth suppression [2], whereas many other PDI inhibitors lack this route of administration. These properties directly impact experimental design and data interpretation, particularly in long-term in vivo studies where dosing frequency and route are critical variables. The quantitative evidence presented below underscores the specific, non-substitutable advantages of PACMA 31.

PACMA 31 (CAS 1401089-31-3) Quantitative Differentiation Guide: Comparator Data for Scientific Selection


Oral Bioavailability and In Vivo Efficacy: PACMA 31 vs. Other PDI Inhibitors

PACMA 31 is orally bioavailable, a property not shared by many other PDI inhibitors. In a human ovarian cancer (OVCAR-8) mouse xenograft model, oral administration (per os) of PACMA 31 at 20-200 mg/kg once daily for 62 days resulted in 65% tumor growth inhibition, while intraperitoneal (i.p.) administration achieved 85% inhibition [1]. In contrast, the more potent PDI inhibitor CCF642 (IC50 = 2.9 μM vs. PACMA 31 IC50 = 10 μM) requires intravenous administration and lacks reported oral bioavailability [2]. This distinction makes PACMA 31 the preferred tool for studies requiring non-invasive, long-term oral dosing.

Oral bioavailability In vivo efficacy Ovarian cancer xenograft

Irreversible Covalent Binding: PACMA 31 vs. Reversible PDI Inhibitors

PACMA 31 acts as an irreversible, covalent inhibitor of PDI, forming a stable bond with the active-site cysteines in the CGHC motifs of the α and α' domains [1]. This contrasts with reversible inhibitors such as quercetin-3-rutinoside (IC50 ≈ 10-15.5 μM) [2] and bacitracin (IC50 ranges from 20 μM to >1 mM depending on the analog) [3]. The irreversible nature of PACMA 31 ensures sustained target engagement even after compound removal, which is critical for washout experiments and for maintaining inhibition in dynamic cellular environments.

Irreversible inhibition Covalent binding PDI active site

Tumor Targeting and Lack of Normal Tissue Toxicity: PACMA 31 In Vivo Profile

In mouse xenograft models of human ovarian cancer, PACMA 31 (20-200 mg/kg i.p. or p.o.) significantly suppressed tumor growth while exhibiting no toxicity to normal tissues [1]. Histological analysis of major organs (liver, kidney, spleen, lung, heart) from treated mice showed no pathological abnormalities. This selective anti-tumor effect is a key differentiator from many cytotoxic chemotherapeutics. While other PDI inhibitors like CCF642 also show efficacy in myeloma models [2], their normal tissue toxicity profiles are less comprehensively characterized in the same model systems.

Tumor targeting In vivo safety Ovarian cancer

Selective Inhibition of TrxR over Glutathione Reductase: Expanded Target Profile

Recent studies have identified PACMA 31 as a potent inhibitor of thioredoxin reductase (TrxR), with selective activity over the related enzyme glutathione reductase (GR) [1]. In cellular assays, PACMA 31 selectively inhibits TrxR at low micromolar concentrations while sparing GR, even in the presence of reduced glutathione. This dual-target profile (PDI + TrxR) distinguishes PACMA 31 from most other PDI inhibitors, which lack reported TrxR activity. For example, LOC14, a high-affinity PDI modulator (Kd = 62 nM), has not been reported to inhibit TrxR .

Thioredoxin reductase Glutathione reductase Selectivity

PACMA 31 (CAS 1401089-31-3) Application Scenarios for Scientific and Industrial Procurement


Long-Term Oral Dosing Studies in Ovarian Cancer Xenograft Models

PACMA 31's oral bioavailability enables long-term, non-invasive administration in mouse models of ovarian cancer. Researchers can use oral gavage once daily for up to 62 days to achieve significant tumor growth inhibition (65% reduction) without the stress and variability associated with repeated i.p. or i.v. injections. This application is directly supported by the in vivo efficacy data presented in Section 3, Evidence Item 1 [1].

Washout Experiments to Assess Irreversible Target Engagement

The covalent, irreversible binding of PACMA 31 to PDI active-site cysteines allows for definitive washout experiments. Researchers can pre-treat cells with PACMA 31, remove the compound, and measure sustained inhibition of PDI activity over time. This is not possible with reversible inhibitors like quercetin-3-rutinoside or bacitracin, which dissociate upon removal. This application leverages the differentiation described in Section 3, Evidence Item 2 [2].

Dual-Target Studies of PDI and TrxR in Cancer Redox Homeostasis

PACMA 31's recently identified activity as a TrxR inhibitor, combined with its established PDI inhibition, makes it a unique tool for investigating the interplay between these two critical redox pathways in cancer cells. Researchers can use PACMA 31 to simultaneously probe both targets, providing insights that single-target inhibitors cannot. This scenario is grounded in the evidence from Section 3, Evidence Item 4 [3].

Investigating PDI's Role in Thrombosis and Monocyte Tissue Factor Regulation

PACMA 31 has been utilized to elucidate the role of PDI in regulating monocyte tissue factor (TF) expression, a key event in thrombosis. Its selective, irreversible inhibition of PDI (IC50 = 10 μM) allows for precise dissection of PDI-dependent mechanisms in LPS-stimulated monocytes. This application is supported by the specificity data in Section 3, Evidence Items 2 and 4 [4].

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